

The Effect of Rapamycin on Immune Function in Older Adults: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunosenescence, the age-associated decline in immune function, contributes to an increased susceptibility to infections and a diminished response to vaccination in older adults. The mechanistic target of rapamycin (mTOR) pathway is a key regulator of cellular metabolism and aging. Inhibition of mTOR signaling by rapamycin and its analogs (rapalogs) has emerged as a promising strategy to rejuvenate the aging immune system. This technical guide provides an in-depth analysis of the effects of rapamycin on immune function in older adults, with a focus on quantitative data from key clinical trials, detailed experimental protocols, and the underlying molecular pathways.

Introduction: The Challenge of Immunosenescence

The aging of the immune system is characterized by a constellation of changes, including a decline in the production of naive T and B lymphocytes, an accumulation of memory T cells with exhausted phenotypes, and a state of chronic low-grade inflammation termed "inflammaging."[1][2] These alterations collectively lead to a compromised ability to combat new pathogens and mount effective responses to vaccines, such as the seasonal influenza vaccine.[1][3] Consequently, older adults suffer from a higher incidence and severity of infectious diseases, including respiratory tract infections (RTIs).[4][5]

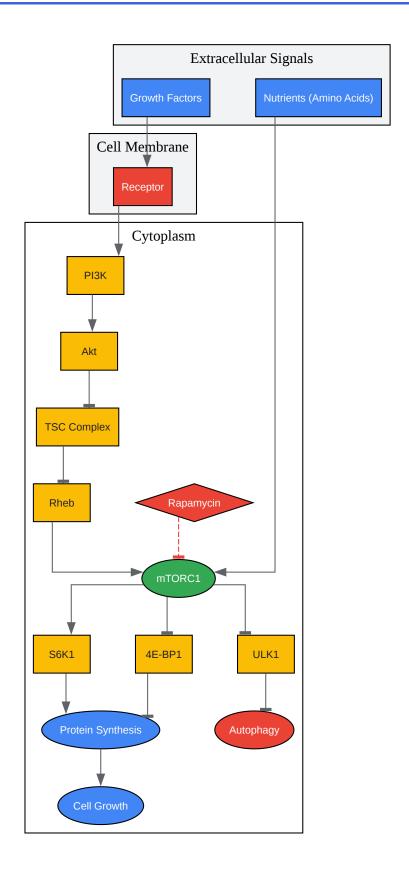


The mTOR signaling pathway plays a central role in cellular growth, proliferation, and survival. [2] Growing evidence suggests that mTOR activity increases with age, contributing to various age-related pathologies, including immunosenescence. [2] Rapamycin, a macrolide antibiotic, and its analogs are potent and specific inhibitors of the mTOR complex 1 (mTORC1). [2][6] By targeting this pathway, rapalogs have been shown to extend lifespan and improve healthspan in various model organisms. [1][2][7] In recent years, a growing body of clinical research has focused on the potential of mTOR inhibitors to counteract immunosenescence in humans.

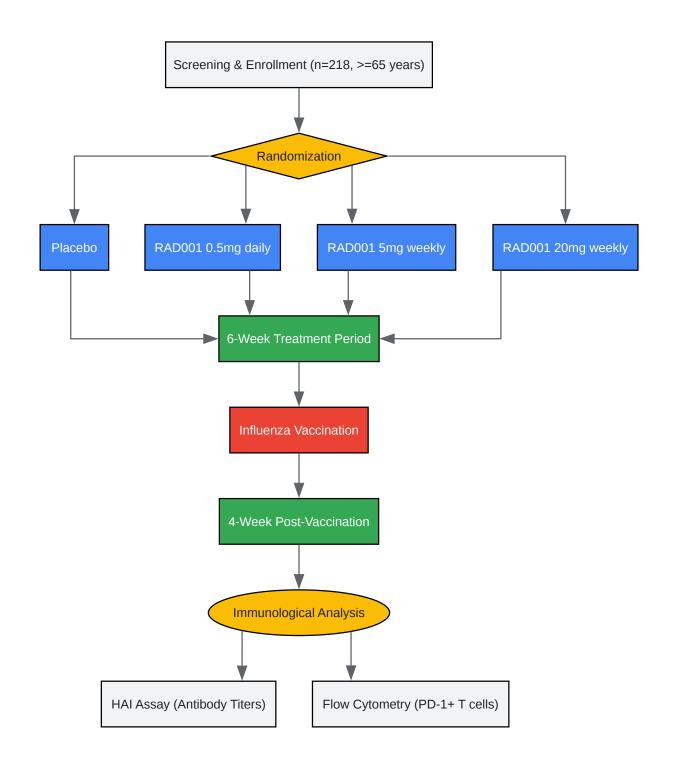
The mTOR Signaling Pathway in Immunity and Aging

The mTOR protein is the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 is sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and metabolism. In the context of the immune system, mTORC1 is crucial for T cell differentiation and function. However, chronic mTORC1 hyperactivation, as observed in aging, can lead to the exhaustion of T cells and a decline in their proliferative capacity.









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